molecular formula C20H17Cl2NO5 B11039562 4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11039562
M. Wt: 422.3 g/mol
InChI Key: OYNAEAOZZORGCU-VLGSPTGOSA-N
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Description

4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrol-2-one core substituted with various functional groups

Preparation Methods

The synthesis of 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxyethyl, methoxyphenyl, and dichlorobenzoyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other substituted pyrrol-2-ones and benzoyl derivatives, each with varying degrees of activity and applications.

Properties

Molecular Formula

C20H17Cl2NO5

Molecular Weight

422.3 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H17Cl2NO5/c1-28-13-5-2-11(3-6-13)17-16(19(26)20(27)23(17)8-9-24)18(25)14-7-4-12(21)10-15(14)22/h2-7,10,17,24-25H,8-9H2,1H3/b18-16-

InChI Key

OYNAEAOZZORGCU-VLGSPTGOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C(=O)C(=O)N2CCO

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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